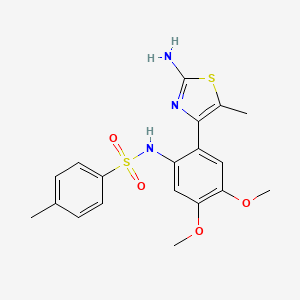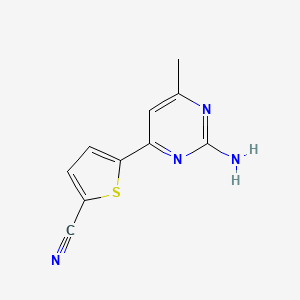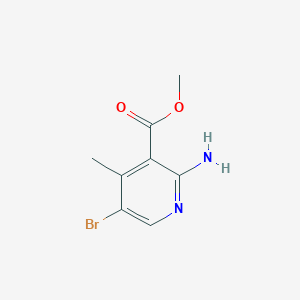
N-(2-(2-Amino-5-methylthiazol-4-yl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-Amino-5-methylthiazol-4-yl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
The synthesis of N-(2-(2-Amino-5-methylthiazol-4-yl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide typically involves multiple stepsThe final step involves the sulfonation of the aromatic ring to introduce the benzenesulfonamide group . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
N-(2-(2-Amino-5-methylthiazol-4-yl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(2-(2-Amino-5-methylthiazol-4-yl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-(2-Amino-5-methylthiazol-4-yl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, leading to anticancer effects .
Comparación Con Compuestos Similares
Similar compounds to N-(2-(2-Amino-5-methylthiazol-4-yl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide include other thiazole derivatives such as:
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
4-Methylthiazole: Used in the synthesis of various pharmaceuticals.
Thiazole-4-carboxylate: Studied for its anti-inflammatory and analgesic effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Propiedades
Número CAS |
886494-46-8 |
|---|---|
Fórmula molecular |
C19H21N3O4S2 |
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
N-[2-(2-amino-5-methyl-1,3-thiazol-4-yl)-4,5-dimethoxyphenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H21N3O4S2/c1-11-5-7-13(8-6-11)28(23,24)22-15-10-17(26-4)16(25-3)9-14(15)18-12(2)27-19(20)21-18/h5-10,22H,1-4H3,(H2,20,21) |
Clave InChI |
XMQSNEOXYMRXRW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C3=C(SC(=N3)N)C)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1,3-Benzothiazol-2-yl)oxy]aniline](/img/structure/B11768042.png)



![2,2-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B11768066.png)


![Ethyl 2-((2-methyl-5-nitrobenzyl)thio)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11768099.png)
![N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11768105.png)

![6,8-dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline](/img/structure/B11768115.png)
![tert-Butyl 8-methyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11768121.png)
![(S)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B11768129.png)
